4-Fluoro-2-methylaniline

Catalog No.
S749512
CAS No.
452-71-1
M.F
C7H8FN
M. Wt
125.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-methylaniline

CAS Number

452-71-1

Product Name

4-Fluoro-2-methylaniline

IUPAC Name

4-fluoro-2-methylaniline

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

InChI

InChI=1S/C7H8FN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3

InChI Key

KMHLGVTVACLEJE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)N

Canonical SMILES

CC1=C(C=CC(=C1)F)N

Synthesis of other chemicals:

  • 4-F-2-MA can be used as a starting material for the synthesis of various other chemicals, including pharmaceuticals, agrochemicals, and dyes []. For instance, it is a precursor in the synthesis of specific Schiff bases, which are important intermediates in the production of various functional molecules.

Research on chemical properties and reactions:

  • Due to the presence of the fluorine and methyl groups, 4-F-2-MA exhibits unique chemical properties compared to other aromatic amines. Scientists study these properties to understand the influence of substituent groups on reactivity and electronic behavior in aromatic systems.

Material science research:

  • -F-2-MA can be used in the development of new materials with specific properties. For example, it has been explored in the synthesis of conductive polymers and ionic liquids.

Biological studies:

  • While the specific biological applications of 4-F-2-MA are limited, some studies have investigated its potential effects on biological systems. However, it is crucial to note that these studies are primarily focused on understanding its potential toxicity and not intended for any therapeutic purposes.

4-Fluoro-2-methylaniline is an organic compound with the molecular formula C₇H₈FN. It consists of a fluorine atom and a methyl group attached to an aniline structure, making it a member of the fluoroaniline family. This compound is characterized by its aromatic amine structure, where the amino group (-NH₂) is directly bonded to a benzene ring that also contains both a fluorine and a methyl substituent. Its chemical structure can be represented as follows:

text
F \ C6H4-NH2 / CH3

4-Fluoro-2-methylaniline is often noted for its potential applications in various fields, including pharmaceuticals and organic synthesis.

  • Toxicity: Limited data available on the specific toxicity of 4-fluoro-2-methylaniline. However, as an aromatic amine, it is advisable to handle it with caution due to potential harmful effects.
  • Flammability: Expected to be flammable based on the presence of the aromatic ring and the amine group.
  • Reactivity: Can react with strong oxidizing agents and acids.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling 4-fluoro-2-methylaniline.
  • Work in a well-ventilated fume hood.
  • Follow proper disposal procedures according to local regulations.
Typical of an aromatic amine. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of the amino and fluorine groups influences the reactivity of the aromatic ring, allowing for substitutions at various positions.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, reacting with electrophiles in various organic synthesis pathways.
  • Reactions with Acids: It can form salts with acids, which are useful in purification processes.

These reactions are facilitated by the electron-donating nature of the amino group and the electron-withdrawing effect of the fluorine atom.

The biological activity of 4-Fluoro-2-methylaniline has been studied primarily in relation to its toxicity and potential pharmacological effects. Key points include:

  • Toxicity: It is classified as harmful if swallowed or in contact with skin, indicating significant acute toxicity .
  • Potential Pharmacological

Several methods exist for synthesizing 4-Fluoro-2-methylaniline, including:

  • Fluorination of 2-Methylaniline: This involves direct fluorination using reagents like hydrogen fluoride or fluorine gas under controlled conditions.
  • Nucleophilic Aromatic Substitution: Starting from 4-fluoronitrobenzene, reduction can yield 4-fluoroaniline, which can then be methylated to introduce the methyl group.
  • Reactions with Fluoroalkylating Agents: These agents can introduce the fluorine atom into the aromatic system during synthesis.

Each method varies in efficiency and yield depending on reaction conditions.

4-Fluoro-2-methylaniline finds applications in several areas:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex molecules.
  • Pharmaceutical Development: Its derivatives may have potential use in drug formulations due to their biological activity.
  • Chemical Research: Used as a reagent for introducing functional groups into various organic compounds.

Interaction studies involving 4-Fluoro-2-methylaniline focus on its reactivity with other chemical entities. These studies help elucidate its role in various chemical transformations and its potential interactions with biological systems. Notably:

  • Reactivity with Electrophiles: The compound's amino group can engage with electrophiles, influencing reaction pathways in synthetic chemistry.
  • Toxicological Assessments: Investigations into its toxicity help understand its safety profile when used in laboratory settings or industrial applications.

When comparing 4-Fluoro-2-methylaniline to similar compounds, several noteworthy analogs include:

Compound NameStructureKey Characteristics
4-FluoroanilineC6H5F-NH2Lacks methyl group; used extensively in dye synthesis.
3-Fluoro-2-methylanilineC7H8FN (isomer)Different position of fluorine affects reactivity.
4-Bromo-2-methylanilineC7H8BrNSimilar structure but bromine instead of fluorine; used in cross-coupling reactions.

Uniqueness of 4-Fluoro-2-methylaniline

The unique combination of a fluorine atom and a methyl group on the aniline structure imparts distinct electronic properties that influence its reactivity and biological activity compared to other fluoroanilines. This specific arrangement allows for targeted applications in both synthetic chemistry and potential therapeutic developments.

XLogP3

1.4

Melting Point

14.2 °C

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (10.42%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (89.58%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.92%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (10.42%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

452-71-1

Wikipedia

4-Fluoro-2-methylaniline

General Manufacturing Information

Benzenamine, 4-fluoro-2-methyl-: INACTIVE

Dates

Modify: 2023-08-15

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